REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH:11]C(=O)C[Cl:14])([CH3:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.C(O)(=O)C>C(O)C>[ClH:14].[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH2:11])([CH3:9])[CH3:10])[CH:5]=[CH:6][CH:7]=1 |f:3.4|
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Name
|
|
Quantity
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20.3 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=CC1)C(C)(C)NC(CCl)=O
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
120 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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at reflux for 18 h
|
Duration
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18 h
|
Type
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FILTRATION
|
Details
|
the precipitate was filtered off on a celite pad
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in EtOAc
|
Type
|
ADDITION
|
Details
|
The organic layer was treated with aqueous NaOH [1.0M] solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The crude material was treated with a solution of HCl/dioxane [4M]
|
Type
|
CUSTOM
|
Details
|
The intermediate 2-(3-bromophenyl)propan-2-amine hydrochloride was triturated in ether
|
Name
|
|
Type
|
|
Smiles
|
Cl.BrC=1C=C(C=CC1)C(C)(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |